molecular formula C20H20FN3O B11512317 (4E)-2-(4-fluorophenyl)-4-{[(4-methylphenyl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(4-fluorophenyl)-4-{[(4-methylphenyl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11512317
M. Wt: 337.4 g/mol
InChI Key: GDNSECDLHDQDAD-UHFFFAOYSA-N
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Description

(4E)-2-(4-fluorophenyl)-4-{[(4-methylphenyl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(4-fluorophenyl)-4-{[(4-methylphenyl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves the following steps:

    Formation of the pyrazolone core: This can be achieved through the reaction of a hydrazine derivative with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazolone core with a 4-fluorophenyl group, often using a halogenation reaction followed by nucleophilic substitution.

    Attachment of the methylphenylamino group: This is typically done through a condensation reaction between the pyrazolone core and a 4-methylphenylamine derivative.

    Final functionalization: The propyl group is introduced through an alkylation reaction, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the fluorophenyl or methylphenylamino groups, potentially leading to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.

Major Products

    Oxidized derivatives: These may include hydroxylated or ketone-containing analogs.

    Reduced analogs: These could involve the removal of fluorine or methyl groups.

    Substituted products: These may feature various functional groups replacing the fluorine or methyl groups.

Scientific Research Applications

Chemistry

Biology

In biological research, the compound is studied for its potential as a bioactive molecule, with investigations into its effects on cellular processes and its potential as a therapeutic agent.

Medicine

The compound is explored for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. It may serve as a lead compound for the development of new drugs.

Industry

In industrial applications, the compound is used in the development of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (4E)-2-(4-fluorophenyl)-4-{[(4-methylphenyl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-2-(4-chlorophenyl)-4-{[(4-methylphenyl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one
  • (4E)-2-(4-bromophenyl)-4-{[(4-methylphenyl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one
  • (4E)-2-(4-methylphenyl)-4-{[(4-methylphenyl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The presence of the 4-fluorophenyl group in (4E)-2-(4-fluorophenyl)-4-{[(4-methylphenyl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C20H20FN3O

Molecular Weight

337.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-[(4-methylphenyl)iminomethyl]-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H20FN3O/c1-3-4-19-18(13-22-16-9-5-14(2)6-10-16)20(25)24(23-19)17-11-7-15(21)8-12-17/h5-13,23H,3-4H2,1-2H3

InChI Key

GDNSECDLHDQDAD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NC3=CC=C(C=C3)C

Origin of Product

United States

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